molecular formula C14H11ClOS B1597514 4-Chloro-4'-(methylthio)benzophenone CAS No. 72585-17-2

4-Chloro-4'-(methylthio)benzophenone

Cat. No.: B1597514
CAS No.: 72585-17-2
M. Wt: 262.8 g/mol
InChI Key: MXNKVONPGXQVLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-4'-(methylthio)benzophenone, with the CAS Registry Number 844683-44-9, is a substituted benzophenone of interest in chemical and pharmaceutical research. This compound features both chloro and methylthio functional groups, making it a valuable synthetic intermediate or building block for the development of novel molecules with potential biological activity . The benzophenone core is a ubiquitous scaffold in medicinal chemistry, found in compounds exhibiting a range of activities, including anti-inflammatory and anticancer properties . Furthermore, benzophenone derivatives are widely utilized in material science, particularly as key components in photochemical applications. Research indicates that certain substituted benzophenones can act as photoinitiators or photostabilizers, playing a critical role in UV-curing technologies and polymer chemistry . As a research chemical, it serves as a crucial precursor for exploring structure-activity relationships (SAR) and for the synthesis of more complex target compounds. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly for professional use and is not labeled or tested for pharmaceutical, household, or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNKVONPGXQVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374017
Record name 4-Chloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72585-17-2
Record name 4-Chloro-4'-(methylthio)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 4 Chloro 4 Methylthio Benzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Chloro-4'-(methylthio)benzophenone, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR for Chemical Shift Anisotropy and Coupling Constants

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl protons of the methylthio group. The chemical shifts are influenced by the electron-withdrawing nature of the chloro group and the carbonyl function, as well as the electron-donating effect of the methylthio group.

The aromatic region will show a set of doublets corresponding to the protons on the two phenyl rings. The protons on the chlorophenyl ring are anticipated to appear at slightly different chemical shifts due to the influence of the chlorine atom. Similarly, the protons on the methylthiophenyl ring will also present as a set of doublets. The coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-9 Hz, which is characteristic of ortho-coupling in benzene (B151609) rings. The methyl protons of the -SCH₃ group will appear as a sharp singlet, typically in the upfield region of the spectrum, due to the absence of adjacent protons to couple with.

Based on data from structurally similar compounds like 4-chlorobenzophenone (B192759) and 4-methylbenzophenone (B132839), the predicted chemical shifts for the aromatic protons of this compound would likely fall in the range of 7.2 to 7.8 ppm. rsc.orgspectrabase.combldpharm.com The singlet for the methyl protons is expected around 2.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2, H-6 (chlorophenyl)~7.7-7.8Doublet~8.0
H-3, H-5 (chlorophenyl)~7.4-7.5Doublet~8.0
H-2', H-6' (methylthiophenyl)~7.7-7.8Doublet~8.5
H-3', H-5' (methylthiophenyl)~7.2-7.3Doublet~8.5
-SCH₃~2.5SingletN/A

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 195-197 ppm. rsc.org

The aromatic region will display signals for the twelve aromatic carbons. The carbons directly attached to the chlorine and sulfur atoms, as well as the carbonyl group, will have their chemical shifts significantly influenced. The carbon of the methylthio group will be observed in the upfield region of the spectrum. Data from related compounds such as 4-chlorobenzophenone and other benzophenone (B1666685) derivatives can be used to predict the approximate chemical shifts. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O~195.5
C-1 (chlorophenyl)~137.2
C-2, C-6 (chlorophenyl)~131.5
C-3, C-5 (chlorophenyl)~128.7
C-4 (chlorophenyl)~138.9
C-1' (methylthiophenyl)~134.0
C-2', C-6' (methylthiophenyl)~130.5
C-3', C-5' (methylthiophenyl)~125.0
C-4' (methylthiophenyl)~145.0
-SCH₃~15.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR experiments are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, this would primarily reveal the ortho-coupling between adjacent protons on each of the aromatic rings, helping to definitively assign the protons within each spin system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each protonated aromatic carbon by linking the proton signals to their corresponding carbon signals. The methyl proton singlet would correlate with the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying the connectivity between the different fragments of the molecule. For instance, HMBC correlations would be expected from the protons on the chlorophenyl ring to the carbonyl carbon, and from the protons on the methylthiophenyl ring to the carbonyl carbon, thus confirming the ketone linkage. Correlations from the methyl protons to the C-4' carbon of the methylthiophenyl ring would also be observable.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₁₄H₁₁ClOS), the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 3: Calculated Exact Mass for this compound

Isotope Exact Mass (Da)
¹²C12.000000
¹H1.007825
³⁵Cl34.968853
¹⁶O15.994915
³²S31.972071
C₁₄H₁₁³⁵ClOS (M) 262.02189
C₁₄H₁₁³⁷ClOS (M+2) 264.01894

The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak that is approximately one-third the intensity of the molecular ion peak (M).

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides valuable information for confirming the molecular structure. Key fragmentation pathways for benzophenones typically involve cleavage at the carbonyl group.

Expected fragmentation patterns would include the formation of acylium ions. The primary fragment ions would likely result from the loss of the chlorophenyl and methylthiophenyl radicals.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Lost Neutral Fragment
247[M - CH₃]⁺CH₃
217[M - Cl]⁺Cl
155[C₇H₄ClCO]⁺C₇H₇S
139[C₇H₇SCO]⁺C₆H₄Cl
111[C₆H₄Cl]⁺C₈H₇SO
123[C₇H₇S]⁺C₇H₄ClO

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of this compound. These complementary methods provide a detailed fingerprint of the molecule by probing its fundamental vibrational modes. thermofisher.com FTIR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

The vibrational spectrum of this compound is dominated by the characteristic vibrations of its constituent functional groups. By analyzing the positions and intensities of these bands, a definitive structural assignment can be made. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental data to achieve precise assignments. jconsortium.comresearchgate.net

Carbonyl (C=O) Vibrations: The carbonyl group is one of the most prominent features in the vibrational spectrum. The C=O stretching vibration typically appears as a strong, sharp band in the FTIR spectrum. For related benzophenone structures, this stretching mode is well-documented. In 4-chlorobenzophenone, for instance, the C=O stretch is a key identifier. jconsortium.com For this compound, this band is expected in the region of 1640-1660 cm⁻¹, with its exact position influenced by the electronic effects of the chloro and methylthio substituents.

Carbon-Sulfur (C-S) Vibrations: The vibrations associated with the methylthio (-SCH₃) group are also characteristic. The C-S stretching vibration is typically weaker than the carbonyl stretch and is expected in the 750-600 cm⁻¹ region. Additionally, the methyl group attached to the sulfur atom will exhibit its own symmetric and asymmetric stretching and bending modes. scialert.net The asymmetric and symmetric deformations of methyl groups in similar molecules are calculated to be in the 1475-1432 cm⁻¹ range, with rocking modes appearing around 1070-1010 cm⁻¹. scialert.net

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching vibration is found in the lower frequency region of the mid-infrared spectrum, typically between 800 and 600 cm⁻¹. Its position can be sensitive to the substitution pattern on the aromatic ring. In studies of 4-chlorobenzophenone, this vibration is a key part of the spectral analysis. jconsortium.com

Aromatic Ring Vibrations: The two phenyl rings give rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic rings are expected to appear above 3000 cm⁻¹. jconsortium.com C-H in-plane bending vibrations are typically observed in the 1450-1000 cm⁻¹ region, while out-of-plane bending vibrations occur at lower frequencies. jconsortium.comscialert.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
CarbonylC=O Stretch1640 - 1660Strong
AromaticC-H Stretch3000 - 3100Medium-Weak
MethylC-H Asymmetric/Symmetric Stretch2900 - 3000Medium-Weak
AromaticC=C Stretch1450 - 1600Medium-Strong
MethylCH₃ Deformation/Rocking1010 - 1475Medium-Weak
AromaticC-H In-plane Bending1000 - 1450Medium
AromaticC-H Out-of-plane Bending700 - 900Strong
Aryl-ChlorineC-Cl Stretch600 - 800Medium-Strong
Aryl-SulfideC-S Stretch600 - 750Weak-Medium

The vibrational spectra can also provide insights into the three-dimensional conformation of the molecule, particularly the dihedral angles between the two aromatic rings and the central carbonyl group. The degree of conjugation between the rings and the carbonyl group is sensitive to these angles, which in turn affects the vibrational frequencies. nih.gov In the solid state, benzophenone adopts a non-planar conformation, and this is expected to hold for its derivatives. Ab initio and DFT calculations on benzophenone and its isotopomers show that the calculated geometry of an isolated molecule corresponds well with X-ray data from a single crystal, indicating that these computational methods can reliably predict conformation. nih.gov Variations in the vibrational modes, especially those involving the inter-ring C-C bonds and the C=O group, can be correlated with conformational changes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions originating from its chromophoric components: the benzoyl and methylthiophenyl groups. The primary electronic transitions in benzophenone derivatives are the n→π* and π→π* transitions. scialert.net

n→π Transition:* This is a lower-energy transition involving the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. It results in a weak absorption band at a longer wavelength, typically around 330-350 nm for benzophenone.

π→π Transition:* This is a higher-energy transition that involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital. It gives rise to a strong absorption band at a shorter wavelength, usually below 300 nm. scialert.net For benzophenone, this band is observed around 250 nm. nist.gov

The presence of the chloro and methylthio substituents significantly modulates these transitions. The methylthio group (-SCH₃), being an auxochrome with lone pair electrons on the sulfur atom, can participate in conjugation and typically causes a bathochromic (red) shift of the π→π* transition to a longer wavelength. chemrxiv.org The chlorine atom also acts as an auxochrome, influencing the absorption profile. Studies on similar molecules like 4-(4-Methylphenylthio)benzophenone show that extended delocalization of π-electrons leads to absorption at higher wavelengths. chemrxiv.org The solvent environment can also influence the position of these absorption bands. scialert.net

Table 2: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λmax (nm)Characteristics
n→πCarbonyl (C=O)~340 - 360Weak intensity, sensitive to solvent polarity
π→πBenzoyl, Phenyl, Thioether~260 - 290High intensity, red-shifted by substituents

X-ray Crystallography for Solid-State Molecular Architecture and Conformation (Applicability to compound/related derivatives)

For substituted benzophenones and related diaryl ketones, the key structural parameters are the twist angles of the two phenyl rings relative to the plane of the central carbonyl group. nih.gov In the crystal structure of a related compound, 4-chlorobenzothioamide, the dihedral angle between the aromatic ring and the thioamide group is 28.1°. researchgate.net It also exhibits π-stacking interactions between aromatic rings. researchgate.net

Computational and Theoretical Investigations of 4 Chloro 4 Methylthio Benzophenone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of complex organic molecules. These methods provide a theoretical framework to predict molecular geometries, energies, and various spectroscopic parameters.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules and elucidating their electronic properties. For substituted benzophenones, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to determine the most stable conformation (ground state geometry) of the molecule.

These calculations can reveal critical bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of the molecule. For instance, in the optimized structure of the related 4-(4-Methylphenylthio)benzophenone, theoretical calculations indicate a non-planar arrangement of the phenyl rings relative to the central carbonyl group, which is a common feature in benzophenone (B1666685) derivatives. The electronic structure, including the distribution of electron density and the molecular orbital energies, is also a key output of DFT calculations, providing a basis for understanding the molecule's reactivity and photophysical behavior.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. While computationally more intensive than DFT, ab initio methods are often used as a benchmark for validating the results of less demanding approaches. For a molecule like 4-Chloro-4'-(methylthio)benzophenone, high-accuracy calculations would be valuable for precisely determining properties such as the dipole moment, polarizability, and the energies of different electronic states, which are crucial for its application as a photoinitiator.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity and Photophysical Properties

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and its electronic absorption properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and the energy required for electronic excitation.

In substituted benzophenones, the HOMO is typically localized on the more electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group and the other phenyl ring. For this compound, it is expected that the HOMO would have significant contributions from the methylthio-substituted ring, while the LUMO would be associated with the chloro-substituted ring and the carbonyl bridge. A smaller HOMO-LUMO gap generally implies higher reactivity and a shift of the electronic absorption spectrum to longer wavelengths (a bathochromic shift). The UV/Visible spectra, which can be predicted using Time-Dependent DFT (TD-DFT), are directly related to the electronic transitions between these frontier orbitals.

Table 1: Calculated Molecular Properties of an Analogous Benzophenone Derivative

Property Value
HOMO Energy -6.0 eV
LUMO Energy -1.9 eV
HOMO-LUMO Gap 4.1 eV
Dipole Moment 3.5 D
Ionization Potential 7.2 eV
Electron Affinity 1.1 eV

Data is illustrative and based on a similar compound, 4-(4-Methylphenylthio)benzophenone.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study intramolecular bonding and the interactions between orbitals. It provides a detailed picture of charge transfer and delocalization within a molecule by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory analysis of the Fock matrix, which gives the stabilization energy E(2).

For this compound, NBO analysis would be crucial to understand the electronic communication between the two substituted phenyl rings through the carbonyl bridge. It would reveal the hyperconjugative interactions and the extent of electron delocalization from the electron-donating methylthio group to the electron-withdrawing chloro-substituted ring. These intramolecular charge transfer characteristics are fundamental to the photophysical processes that make such molecules effective photoinitiators.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional conformation of a molecule can significantly impact its physical and chemical properties. Conformational analysis involves exploring the different spatial arrangements of a molecule and their corresponding energies to identify the most stable conformers. This is often achieved by mapping the potential energy surface as a function of key dihedral angles.

For benzophenone and its derivatives, the rotation of the phenyl rings around the bonds connecting them to the carbonyl carbon is a key conformational feature. In this compound, the steric and electronic effects of the chloro and methylthio substituents will influence the preferred orientation of the phenyl rings. A detailed conformational analysis would reveal the global minimum energy structure and any other low-energy conformers that might be present in equilibrium. This information is vital as the degree of planarity or twisting of the phenyl rings affects the extent of π-conjugation across the molecule, which in turn influences its electronic and photophysical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, is a valuable application. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be estimated. These theoretical predictions can aid in the assignment of experimental NMR spectra and provide insights into the electronic environment of the different atoms in the molecule.

Similarly, the calculation of vibrational frequencies through DFT can be used to predict the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding intensities can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes associated with specific functional groups, such as the C=O stretch of the benzophenone core and vibrations involving the C-Cl and C-S bonds.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of an Analogous Benzophenone Derivative

Vibrational Mode Predicted Frequency (cm⁻¹)
C=O Stretch 1650
C-S Stretch 700
Aromatic C-H Stretch 3050-3100
C-Cl Stretch (Expected) 600-800

Data is illustrative and based on a similar compound, with an expected range for the C-Cl stretch.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

A comprehensive review of scientific literature reveals a notable absence of specific studies employing molecular dynamics (MD) simulations to investigate the dynamic behavior and solvent interactions of this compound. While MD simulations are a powerful tool for understanding the conformational dynamics, solvation structures, and intermolecular interactions of molecules at an atomic level, it appears that this particular compound has not yet been the subject of such detailed computational inquiry.

Research into related compounds, such as the parent molecule benzophenone, has utilized MD simulations to explore its solvatochromism and the intricacies of its interactions with various solvents. nih.govlongdom.orgresearchgate.netnih.govlongdom.org These studies typically analyze parameters like radial distribution functions to understand the structuring of solvent molecules around the solute and time correlation functions to probe the dynamics of these interactions. For instance, simulations on benzophenone have elucidated the nature of hydrogen bonding between its carbonyl group and protic solvents. nih.govnih.gov

Furthermore, computational studies on substituted benzophenones and other organic carbonyl compounds often employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze solvent effects on their electronic and spectroscopic properties. longdom.orglongdom.orgscialert.net These quantum mechanical methods can provide insights into how the polarity of the solvent influences the molecule's ground and excited states. scialert.net Conformational analyses of other carbonyl derivatives have also shown that the equilibrium between different conformers can be solvent-dependent. rsc.org

However, the specific influence of the 4-chloro and 4'-(methylthio) substituents on the dynamic behavior and solvent interactions of the benzophenone core remains unelucidated by molecular dynamics simulations according to available public research. The presence of the sulfur atom in the methylthio group and the halogen in the chloro group would introduce unique electronic and steric effects, leading to distinct interaction patterns with surrounding solvent molecules compared to unsubstituted benzophenone.

Future molecular dynamics studies on this compound would be invaluable. Such research could provide detailed insights into its conformational flexibility, the stability of different rotamers, and the specific nature of its interactions with a range of solvents, from nonpolar to polar protic and aprotic environments. This knowledge would be crucial for a more complete understanding of its chemical behavior in various media.

Chemical Reactivity and Mechanistic Studies of 4 Chloro 4 Methylthio Benzophenone

Photochemical Behavior and Excited State Chemistry

The photochemistry of benzophenone (B1666685) and its derivatives is a cornerstone of organic photochemistry, defined by the behavior of its low-lying excited states. Upon absorption of UV radiation, 4-chloro-4'-(methylthio)benzophenone, like the parent compound, transitions from its ground state (S₀) to an excited singlet state (S₁). edinst.comedinst.com The subsequent deactivation pathways from this excited state dictate its photochemical reactivity. For most benzophenones, the dominant pathway is a highly efficient intersystem crossing (ISC) to the triplet manifold. etnalabs.com

The photoreactivity of benzophenone derivatives is overwhelmingly governed by the chemistry of their lowest triplet excited state (T₁). For benzophenone itself, the S₁ state is characterized as an (n,π) state, resulting from the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π orbital. etnalabs.com This S₁(n,π) state rapidly undergoes intersystem crossing to the T₁(n,π) state with a quantum yield approaching unity. edinst.cometnalabs.com

This T₁(n,π*) state is a diradical species and is highly reactive, particularly in hydrogen abstraction reactions from suitable H-donor substrates (R-H). This process generates two new radical species: a benzophenone ketyl radical and a substrate-derived radical (R•). The formation of the ketyl radical, a species with the radical centered on the carbon and the negative charge on the oxygen, is a hallmark of benzophenone photochemistry. wikipedia.org These generated radicals can then initiate subsequent chemical reactions, such as polymerization.

For this compound, the same fundamental mechanism is expected to operate. The triplet excited state can abstract a hydrogen atom from a solvent or other hydrogen donor, leading to the formation of the corresponding (4-chlorophenyl)(4-(methylthio)phenyl)hydroxymethyl radical. The efficiency and rate of this process, however, are strongly influenced by the electronic nature of the T₁ state, which is modulated by the substituents (see 5.1.3).

Intersystem crossing (ISC) is the non-radiative transition between two electronic states of different spin multiplicity, typically from a singlet (S₁) to a triplet (T₁) state. In benzophenone, the ISC process is exceptionally fast and efficient. edinst.comresearchgate.net This efficiency is explained by El-Sayed's rules, which state that ISC is more favorable when it involves a change in molecular orbital type. The transition from the S₁(n,π) state to a nearby T₂(π,π) state is spin-allowed, followed by rapid internal conversion to the lower-energy T₁(n,π*) state. etnalabs.comnih.gov This S₁ → T₂ → T₁ pathway is considered a dominant mechanism for triplet population. nih.gov

The substituents on the this compound molecule are expected to significantly influence the ISC rate. The presence of the sulfur atom, a "heavy atom," is known to increase the rate of spin-forbidden transitions by enhancing spin-orbit coupling. This effect would facilitate an even faster ISC from the S₁ to the T₁ state compared to the parent benzophenone.

Reverse intersystem crossing (RISC), the transition from T₁ back to S₁, is the process responsible for the phenomenon of phosphorescence and delayed fluorescence. While the forward ISC in benzophenones is highly efficient, RISC can occur, and its probability is related to the energy gap between the S₁ and T₁ states (ΔE_ST). In some donor-acceptor systems based on benzophenone, delayed fluorescence has been explained by recrossing events from the triplet back to the singlet state manifold. nih.gov

CompoundExcited StateTriplet Energy (ET)ISC Quantum Yield (ΦISC)Triplet Lifetime (τT)
BenzophenoneT₁(n,π)~69 kcal/mol~1.0 edinst.cometnalabs.comμs to ms (B15284909) range edinst.com
4-Chlorobenzophenone (B192759)T₁(n,π)~68 kcal/molHighSimilar to Benzophenone
This compoundT₁(π,π*) or ICTExpected to be lower than BPExpected to be ~1.0Potentially shorter due to heavy atom effect

This table presents typical photophysical data for benzophenone and 4-chlorobenzophenone, along with predicted trends for this compound based on known substituent effects.

The photoreactivity of this compound is critically dependent on the electronic effects of its two substituents.

4-Chloro Group : The chlorine atom is an electron-withdrawing group via induction (-I effect) and a weak electron-donating group via resonance (+R effect). Its primary impact is to slightly increase the energy of the n,π* transition and enhance the reactivity of any resulting radicals.

4'-(methylthio) Group : The methylthio group (-SMe) is a strong electron-donating group through resonance (+R effect). This donation of electron density into the aromatic system significantly lowers the energy of the π,π* excited state. Furthermore, the sulfur atom introduces a heavy-atom effect, which enhances spin-orbit coupling and increases the rate of intersystem crossing.

The combination of an electron-withdrawing group (Cl) and an electron-donating group (SMe) on opposite rings creates a "push-pull" system. This can lead to the formation of an intramolecular charge transfer (ICT) state upon photoexcitation. rsc.org In such a state, the lowest triplet state may switch from the typical T₁(n,π) character, which is highly reactive in hydrogen abstraction, to a T₁(π,π) or T₁(ICT) character. Triplet states with π,π* or ICT character are generally much less reactive in hydrogen abstraction reactions. Therefore, it is plausible that this compound would be a less efficient photoinitiator for reactions proceeding via hydrogen abstraction compared to unsubstituted benzophenone.

Reactivity of the Benzophenone Carbonyl Group

The carbonyl group in this compound is a key site for ground-state chemical reactions, characterized by the electrophilic nature of the carbonyl carbon.

The polarized carbon-oxygen double bond of the ketone allows for nucleophilic attack at the partially positive carbonyl carbon. zenodo.org The reactivity towards nucleophiles is influenced by both steric and electronic factors. learncbse.in While the two bulky aryl groups present significant steric hindrance compared to aliphatic ketones, the carbonyl group remains susceptible to attack by strong nucleophiles. quora.com

A common reaction is the reduction of the carbonyl group to a secondary alcohol. Reagents like sodium borohydride (B1222165) (NaBH₄) are effective for this transformation, converting the benzophenone derivative to the corresponding benzhydrol. akjournals.comzenodo.org The reaction proceeds by the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. zenodo.orgchemspider.com

Reaction Scheme: Reduction with NaBH₄ this compound + NaBH₄ → [Intermediate Alkoxide] --(H₂O workup)→ (4-Chlorophenyl)(4-(methylthio)phenyl)methanol

Similarly, organometallic reagents such as Grignard reagents (R-MgX) add to the carbonyl carbon to form tertiary alcohols after an acidic workup. youtube.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, forming a new carbon-carbon bond.

Condensation reactions involve the joining of two molecules, often with the elimination of a small molecule like water. Since this compound lacks α-hydrogens (hydrogens on the carbon adjacent to the carbonyl group), it cannot enolize and cannot undergo self-condensation via an aldol (B89426) reaction. quora.comdoubtnut.combyjus.com

However, it can participate as the non-enolizable electrophile in crossed-aldol or Claisen-Schmidt condensations. quora.combyjus.com In this reaction, a base is used to generate an enolate from another ketone or aldehyde (one that possesses α-hydrogens), which then nucleophilically attacks the carbonyl carbon of this compound. Subsequent dehydration of the β-hydroxy ketone product yields an α,β-unsaturated ketone, known as a chalcone. uomustansiriyah.edu.iq

Another important condensation reaction for ketones lacking α-hydrogens is the Wittig reaction. wikipedia.orgmasterorganicchemistry.com This reaction provides a powerful method for converting ketones into alkenes. It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂). The reaction proceeds through a cyclic oxaphosphetane intermediate, which decomposes to form the desired alkene and a very stable triphenylphosphine (B44618) oxide, driving the reaction to completion. organic-chemistry.org

Reaction Scheme: Wittig Reaction this compound + Ph₃P=CR₂ → 1-(4-chlorophenyl)-1-(4-(methylthio)phenyl)-alkene + Ph₃P=O

Influence of the Chloro Substituent on Aromatic Electrophilic and Nucleophilic Reactivity

The chloro substituent on one of the phenyl rings exerts a significant electronic influence, dictating the regioselectivity and feasibility of further substitution reactions on that ring.

For electrophilic aromatic substitution (EAS) , the chlorine atom has a dual effect. It is an electron-withdrawing group through induction due to its high electronegativity, which deactivates the aromatic ring towards electrophilic attack compared to unsubstituted benzene (B151609). However, through resonance, its lone pairs of electrons can stabilize the cationic intermediate (the sigma complex), directing incoming electrophiles to the positions ortho and para to itself. masterorganicchemistry.com In this compound, the powerful electron-withdrawing and deactivating nature of the benzoyl group (-C(O)Ar) will dominate the reactivity of the chloro-substituted ring. This group is a strong deactivator and a meta-director. Therefore, any further electrophilic substitution on this ring would be highly disfavored and, if forced, would likely occur at the position meta to the carbonyl group (and ortho to the chlorine).

For nucleophilic aromatic substitution (NAS) , the situation is reversed. NAS reactions are rare for simple aryl halides but become feasible when the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atom). libretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org In this compound, the benzoyl group is para to the chlorine atom. This ortho-para directing effect of the electron-withdrawing group activates the chlorine for nucleophilic displacement. libretexts.org Therefore, the chlorine atom can be substituted by strong nucleophiles (e.g., alkoxides, amines, thiolates) to generate a wide array of derivatives. This reactivity is a cornerstone for synthesizing more complex molecules from this scaffold.

Table 2: Influence of Substituents on Aromatic Substitution This table outlines the directing effects of the key functional groups in this compound on the chloro-substituted ring.

Reaction Type Substituent Electronic Effect Ring Activity Directing Influence
Electrophilic -Cl Inductive: Withdrawing; Resonance: Donating Deactivating ortho, para
Electrophilic -C(O)Ar Inductive & Resonance: Withdrawing Strongly Deactivating meta
Nucleophilic -Cl Leaving Group - Position of attack
Nucleophilic -C(O)Ar Inductive & Resonance: Withdrawing Strongly Activating ortho, para

Functional Group Interconversions and Derivatization Strategies for Advanced Materials

The diverse reactivity of its functional groups makes this compound a valuable building block for the synthesis of advanced materials. Derivatization strategies can target the thioether, the chloro group, or the ketone.

Polymer Synthesis via Oxidation and Nucleophilic Substitution: A primary strategy involves the oxidation of the thioether to a sulfone, creating 4-chloro-4'-(methylsulfonyl)benzophenone. As discussed in section 5.3.1, this conversion turns the methylthio group into a powerful electron-withdrawing sulfonyl group. This enhances the electron-withdrawing character of the entire 4-(methylsulfonyl)phenyl moiety, which in turn further activates the chlorine atom for nucleophilic aromatic substitution (as described in 5.4). This resulting dichloro- or dihydroxy-functionalized diaryl sulfone ketone monomer can then be used in polycondensation reactions to synthesize high-performance polymers like poly(ether ether ketone sulfone) (PEEKS) or poly(ether sulfone) (PES). These materials are known for their exceptional thermal stability, chemical resistance, and mechanical properties.

Modification via Cross-Coupling: The reactivity of both the C–Cl and C–S bonds in cross-coupling reactions opens pathways to novel conjugated materials. For example, Suzuki or Stille coupling at the chloro position can be used to attach various aryl or vinyl groups, tuning the electronic and photophysical properties of the molecule. This is a common strategy for developing materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Derivatization for Photoinitiators: Benzophenone derivatives are widely used as photoinitiators for UV curing of polymers. The functional groups on this compound can be modified to improve properties such as solubility, reactivity, and absorption wavelength. The thioether and chloro groups can be converted into polymerizable moieties (e.g., acrylates or methacrylates) or other functional groups that enhance performance in specific formulations. For example, nucleophilic substitution of the chlorine with a thiol followed by reaction with an isocyanate could introduce a urethane (B1682113) linkage, improving adhesion and flexibility in coatings.

By leveraging the distinct reactivity of each functional group, a broad spectrum of advanced materials with tailored properties can be systematically designed and synthesized from the this compound platform.

Advanced Applications in Materials Science and Chemical Engineering

Design and Development of Organic Electronic Materials

The benzophenone (B1666685) framework is a well-established component in the design of materials for organic electronics, primarily due to its electron-accepting nature and high efficiency in intersystem crossing. epa.gov These characteristics are fundamental to the performance of Organic Light-Emitting Diodes (OLEDs).

Role as Host Materials and Emitters in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the emissive layer is critical for light generation. This layer often consists of a host material doped with an emitter. The host's function is to facilitate charge transport to the emitter while preventing emission-quenching phenomena. researchgate.net Benzophenone derivatives are recognized for their potential as host materials, particularly for phosphorescent and Thermally Activated Delayed Fluorescence (TADF) emitters. epa.gov The benzophenone core acts as an acceptor unit, and when combined with various donor moieties, it can create molecules with a small energy gap between their singlet and triplet states (ΔEST), a key requirement for TADF. epa.gov While the broader class of benzophenones is promising, specific performance data for 4-Chloro-4'-(methylthio)benzophenone as a host or emitter in OLEDs is not extensively detailed in publicly available research. The general properties of benzophenones, however, suggest that the chloro and methylthio groups would modulate the electronic properties, influencing the final device's efficiency and stability.

Photophysical Characterization in Organic Semiconductor Devices

The photophysical properties of materials used in organic semiconductor devices determine their functionality. For benzophenone-based compounds, key characteristics include their absorption and emission spectra, triplet energy levels, and charge carrier mobility. researchgate.net The benzophenone moiety is known for its strong electron-accepting capability and its ability to absorb UV light efficiently. quickcompany.in The twisted geometry of the benzophenone structure helps in reducing intermolecular interactions, which can be beneficial in preventing self-quenching effects in the solid state. epa.gov Computational studies on various benzophenone derivatives have shown that the torsion angle between the donor and acceptor parts of the molecule is a critical factor in achieving an efficient reverse intersystem crossing (RISC) process, which is vital for TADF. quickcompany.in Specific photophysical data for this compound, such as its triplet energy and quantum yield in various environments, would be necessary to fully assess its potential in this area.

Photoactive Components in Polymer Chemistry

The photoreactive nature of the benzophenone carbonyl group makes it a valuable component in polymer chemistry, particularly in applications initiated by light.

Fundamental Mechanisms of Photopolymerization Initiation and Curing

Benzophenone and its derivatives are classic examples of Type II photoinitiators. dergipark.org.tr Unlike Type I initiators that undergo unimolecular cleavage, Type II initiators operate through a bimolecular mechanism. Upon absorption of UV radiation, the benzophenone molecule is excited to a triplet state. This excited state then abstracts a hydrogen atom from a co-initiator, typically an amine or a thiol, generating a ketyl radical and an alkylamino or thio radical. dergipark.org.trrsc.org These newly formed radicals are the active species that initiate the polymerization of monomers, such as acrylates, leading to the formation of a crosslinked polymer network. dergipark.org.tr The efficiency of this process is dependent on the reactivity of the excited state and the nature of the hydrogen donor. sigmaaldrich.com

Development of Advanced UV-Curable Coatings and Resins

The ability of benzophenone derivatives to initiate polymerization upon UV exposure is extensively utilized in the formulation of UV-curable coatings, inks, and adhesives. researchgate.netriverlandtrading.com These systems offer significant advantages over traditional thermal curing methods, including faster curing speeds, lower energy consumption, and reduced emission of volatile organic compounds. researchgate.net Benzophenone-based photoinitiators are incorporated into formulations containing oligomers and monomers with reactive functional groups. researchgate.net Exposure to UV light triggers the polymerization process, rapidly transforming the liquid formulation into a solid, durable film. researchgate.net While derivatives like 4-methylbenzophenone (B132839) are commonly used for these applications, the specific performance of this compound in such formulations would depend on its absorption characteristics and its efficiency in interacting with co-initiators. riverlandtrading.comsellchems.com

Integration into Responsive Materials and Chemical Sensors

The utility of this compound in advanced applications stems from the versatile nature of its core benzophenone structure, which is renowned for its photochemical reactivity. The presence of a chlorine atom and a methylthio group at the 4 and 4' positions, respectively, further modulates its electronic and reactive properties, making it a candidate for specialized applications in materials science.

The primary application of benzophenone and its derivatives in materials science is as a photoinitiator for polymerization and cross-linking reactions. Upon absorption of ultraviolet (UV) light, the benzophenone moiety undergoes a transition to an excited triplet state. This excited state can then abstract a hydrogen atom from a nearby polymer chain, creating a free radical on the polymer. The subsequent recombination of these polymer radicals leads to the formation of a cross-linked network. This process is fundamental to the creation of responsive materials such as hydrogels, which can swell or shrink in response to various stimuli like temperature, pH, or light.

While direct studies on this compound in this context are not widely available in peer-reviewed literature, its function can be inferred from research on analogous compounds. For instance, a closely related compound, 4-chloro-4'-[(4-amino)phenylthio]benzophenone hydrochloride, has been identified as a polymerizable photoinitiator. rsc.org Research detailed in patent literature indicates that the inclusion of a phenylthio group leads to a redshift in the UV absorption spectrum and an enhanced initiation speed compared to unsubstituted benzophenone. rsc.org This suggests that the methylthio group in this compound likely imparts similar beneficial properties, making it a potentially more efficient photoinitiator that can be activated with longer, less-damaging wavelengths of UV light.

The general mechanism for creating a responsive hydrogel using a benzophenone-based photoinitiator like this compound would involve mixing the compound with a monomer (e.g., N-isopropylacrylamide for a thermoresponsive gel) and a cross-linking agent in a suitable solvent. Upon exposure to UV radiation, the this compound would initiate the polymerization and cross-linking of the monomers, forming a stable hydrogel network. The responsiveness of the resulting material would be determined by the nature of the chosen monomer.

Table 1: Physical and Chemical Properties of this compound and a Related Photoinitiator

Property This compound 4-chloro-4'-[(4-amino)phenylthio]benzophenone hydrochloride
CAS Number 72585-17-2 Not explicitly stated, but derived in patent rsc.org
Molecular Formula C₁₄H₁₁ClOS C₁₉H₁₅Cl₂NOS
Molecular Weight 262.75 g/mol Not explicitly stated
Boiling Point 403.4°C at 760 mmHg Not available
Flash Point 197.8°C Not available
Melting Point Not available 107-109°C rsc.org
Appearance Not specified Dark yellow to light brown solid rsc.org

| Key Spectral Data | Not available | FT-IR (KBr): 3406 (N-H), 1646 (C=O), 1588 (C=C), 1083 (C-S), 752 (C-Cl) cm⁻¹ rsc.org |

This table presents available data for the target compound and a structurally similar photoinitiator to illustrate key properties.

The development of chemical sensors often relies on the immobilization of a recognition element onto a transducer. The unique chemical properties of this compound suggest its potential utility in this field, primarily as a component in the sensor's matrix or as a modifying agent for the sensor surface.

The photoreactive nature of the benzophenone group allows it to be used for the covalent attachment of polymer films to various substrates. This "grafting-to" or "grafting-from" approach can be used to create a stable, functional polymer layer on a sensor surface. For instance, a polymer designed to interact with a specific analyte could be mixed with this compound and then coated onto a transducer. UV irradiation would then permanently anchor the polymer to the surface.

Furthermore, the sulfur atom in the methylthio group can exhibit strong interactions with certain metal surfaces, such as gold, which is commonly used in electrochemical and optical sensors. This could provide an additional mechanism for anchoring the molecule, or polymers containing it, to a sensor surface.

While no specific chemical sensors based on this compound have been reported, the principles of its chemistry suggest a plausible role. For example, a sensing polymer could be synthesized to include this compound as a monomer. The resulting polymer could then be coated onto a sensor chip. The interaction of an analyte with the polymer matrix could induce a change in its physical or chemical properties (e.g., swelling, fluorescence), which could be detected by the transducer. The presence of the chloro and methylthio groups could also influence the polymer's interaction with the analyte, potentially enhancing selectivity or sensitivity.

Table 2: Potential Roles of this compound in Chemical Sensor Construction

Sensor Component Potential Role of this compound Underlying Chemical Principle
Sensor Matrix As a photo-cross-linker to form a stable polymer matrix for analyte recognition. UV-induced hydrogen abstraction by the benzophenone moiety, leading to covalent cross-linking of polymer chains.
Surface Modification As a surface-anchoring agent to immobilize functional polymers. Photochemical grafting via the benzophenone group and/or chemisorption via the methylthio group onto metal surfaces.

| Functional Monomer | As a component of a custom-synthesized recognition polymer. | The chloro and methylthio groups could modulate the electronic and binding properties of the polymer, influencing its interaction with target analytes. |

This table outlines the hypothetical applications of the compound in chemical sensor development based on its known chemical functionalities.

Future Research Directions and Emerging Paradigms in 4 Chloro 4 Methylthio Benzophenone Chemistry

Innovations in Sustainable and Catalytic Synthesis Methodologies

The classical synthesis of benzophenone (B1666685) derivatives, including 4-Chloro-4'-(methylthio)benzophenone, often relies on the Friedel-Crafts acylation. chemistrysteps.com This method traditionally uses stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which are corrosive, hazardous, and generate significant waste, posing environmental challenges. ijraset.comresearchgate.net Future research is intensely focused on replacing these conventional methods with more sustainable and efficient catalytic systems.

A significant paradigm shift involves the development and application of solid acid catalysts. These materials offer considerable advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and reduced corrosivity. ijraset.com Research into eco-friendly solid catalysts for the synthesis of the related compound 4-Chloro-4'-hydroxybenzophenone (B194592) has shown promising results. ijraset.com Catalysts based on montmorillonite (B579905) K-10 clay, particularly when supported with metal ions like Fe³⁺, have demonstrated high yields (up to 97%) under milder conditions. ijraset.com The extension of such catalytic systems to the synthesis of this compound from p-chlorobenzoyl chloride and thioanisole (B89551) represents a logical and compelling research direction. Other heterogeneous catalysts, such as zinc oxide (ZnO), have also been shown to effectively facilitate Friedel-Crafts acylation under solvent-free conditions at room temperature, offering a green and cost-effective alternative. researchgate.net

Future investigations will likely focus on:

Catalyst Optimization: Fine-tuning the properties of solid acid catalysts (e.g., acidity, pore size, surface area) to maximize yield and selectivity for the specific reactants required for this compound.

Reaction Conditions: Exploring solvent-free reaction conditions or the use of green solvents to further minimize environmental impact. researchgate.net

Flow Chemistry: Adapting these catalytic syntheses to continuous flow processes, which can offer superior control over reaction parameters, enhanced safety, and greater scalability compared to batch processing.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Aromatic Compounds
Catalyst TypeExampleKey AdvantagesPotential ApplicationReference
Traditional Lewis AcidAluminum Chloride (AlCl₃)High reactivity, well-establishedBaseline for comparison sigmaaldrich.com
Clay-Supported Solid AcidFe³⁺ on K-10 ClayHigh yield, reusable, eco-friendlySynthesis of 4-Chloro-4'-hydroxybenzophenone ijraset.com
Metal OxideZinc Oxide (ZnO)Solvent-free conditions, reusableAcylation of activated and unactivated aromatics researchgate.net
Ionic LiquidImidazolium-basedActs as both catalyst and solventAcylation of various aromatic compounds sigmaaldrich.com

Application of Machine Learning and Artificial Intelligence for Predictive Chemical Design

One emerging application is the use of ML models to predict the electronic and material properties of benzophenone-based compounds. For instance, research on benzophenone-based organic semiconductors has successfully employed ML algorithms like XGBoost to predict parameters such as the enthalpy of formation and LUMO (Lowest Unoccupied Molecular Orbital) energies with high accuracy. researchgate.net Such models, trained on datasets of known compounds, can screen virtual libraries of novel benzophenone derivatives to identify candidates with optimal properties for applications in electronics, such as OLEDs. researchgate.netpreprints.org The specific chloro and methylthio substitutions on this compound could be encoded as features in these models to predict its potential in such applications.

Future research in this area will likely involve:

Property Prediction: Developing bespoke ML models to predict the photophysical properties (e.g., absorption spectra, intersystem crossing efficiency) of this compound derivatives, which are crucial for their use as photoinitiators. chemrxiv.org

Reaction Optimization: Using AI to predict the outcomes (yield, regioselectivity) of synthesis reactions under various conditions, thereby streamlining the development of optimized synthetic routes. digitellinc.com

De Novo Design: Employing generative AI models to design entirely new benzophenone derivatives with enhanced performance characteristics, such as improved thermal stability or specific electronic properties, while maintaining synthetic feasibility. youtube.com

Table 2: Performance of Machine Learning Models in Predicting Properties of Benzophenone-Based Organic Semiconductors
ModelPredicted PropertyMean Absolute Error (MAE)Root Mean Squared Error (RMSE)R-squared (R²)Reference
XGBoostLUMO Energy0.4580.6130.918 researchgate.net
Gradient BoostingEnthalpy of Formation (dHm)--0.68–0.70 researchgate.net
Random ForestEnthalpy of Formation (dHm)--0.68–0.70 researchgate.net

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While the Friedel-Crafts acylation is the cornerstone of its synthesis, the this compound scaffold possesses latent reactivity that is ripe for exploration. Future research will likely probe unconventional transformations that move beyond simple derivatization to construct more complex molecular architectures. The presence of the electron-rich thioether group and the electron-withdrawing chloro-substituent creates a unique electronic profile that could be exploited in novel chemical reactions.

One area of interest is the use of substituted benzophenones as precursors for heterocyclic synthesis. For example, transition-metal-catalyzed intramolecular cyclization reactions can transform benzophenone derivatives into valuable scaffolds like benzofurans. nih.govnih.gov Research has demonstrated that iron(III) chloride can mediate the intramolecular cyclization of electron-rich aryl ketones. nih.gov Investigating similar metal-catalyzed or metal-free cyclization strategies starting from this compound could unlock pathways to novel sulfur- and chlorine-containing heterocyclic compounds with potentially interesting biological or material properties.

Another avenue involves the reactivity of the thioether moiety itself. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which dramatically alters the electronic properties of the molecule and can serve as a handle for further transformations, such as in Julia-type olefination reactions. researchgate.netgoogle.com Exploring the controlled oxidation of this compound and the subsequent reactivity of the resulting sulfoxide and sulfone derivatives is a promising direction for creating new molecular diversity.

Development of Advanced Analytical Techniques for In Situ Monitoring of Reactions

The optimization of chemical syntheses requires a deep understanding of reaction kinetics, intermediate formation, and impurity profiles. The development and application of advanced Process Analytical Technology (PAT) for real-time, in situ monitoring represents a paradigm shift from traditional offline analysis. chemrxiv.org For the synthesis of this compound, integrating PAT could lead to significant improvements in process control, yield, and purity.

Future research will focus on applying a suite of complementary analytical tools to monitor the Friedel-Crafts acylation and other transformations in real time. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and ultra-high-performance liquid chromatography (UHPLC) can be integrated directly into reaction setups, particularly in continuous flow systems. chemrxiv.org For example, in a multistep synthesis, IR could monitor the consumption of an acyl chloride, while UHPLC provides quantitative data on the formation of the benzophenone product and any byproducts. chemrxiv.orgrsc.org

Key future developments include:

Multivariate Data Analysis: Combining real-time data from multiple PAT tools with advanced data analysis models (e.g., partial least squares regression) to provide a comprehensive, quantitative understanding of the reaction state. chemrxiv.org

Kinetic Modeling: Using the high-density data generated by in situ monitoring to build precise kinetic models of the reaction, enabling more accurate optimization and scale-up.

Automated Process Control: Creating feedback loops where real-time analytical data is used to automatically adjust reaction parameters (e.g., temperature, flow rate) to maintain optimal conditions and ensure consistent product quality.

Table 3: Advanced Analytical Techniques for In Situ Reaction Monitoring
TechniqueInformation ProvidedMode of ApplicationReference
Infrared (IR) SpectroscopyConcentration of functional groups (e.g., C=O)Flow cell, immersion probe chemrxiv.org
UV/Vis SpectroscopyConcentration of chromophoric speciesFlow cell chemrxiv.org
Nuclear Magnetic Resonance (NMR)Structural information, quantification of reactants/productsFlow-through NMR tube chemrxiv.org
UHPLC-MS/MS (B15284909)Separation and quantification of product and impuritiesAutomated online sampling rsc.org

Integration into Multifunctional Materials and Hybrid Systems

The unique combination of a halogen atom, a thioether linkage, and a benzophenone core gives this compound properties that make it an intriguing building block for advanced functional materials. Benzophenone derivatives are well-known for their efficient intersystem crossing (ISC) and are widely used as photosensitizers, photoinitiators, and as acceptor units in materials for organic electronics. preprints.orgmdpi.com

A major future direction is the incorporation of this compound into multifunctional polymers and hybrid materials. Its structure could be integrated into polymer backbones or used as a pendant group to impart specific properties. For example, benzophenone units are used to create host materials for Thermally Activated Delayed Fluorescence (TADF) in OLEDs due to their electronic properties and twisted geometry, which can reduce intermolecular quenching effects. preprints.orgmdpi.com The specific electronic tuning provided by the chloro and methylthio groups could lead to novel host or emitter materials with tailored energy levels for high-efficiency OLEDs.

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-4'-(methylthio)benzophenone, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. For example, benzophenone derivatives are often synthesized using benzoyl chloride (or substituted analogs) as a starting material . Optimization includes:
  • Catalyst selection : Use Lewis acids like AlCl₃ for Friedel-Crafts reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
  • Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) improves purity. Monitor progress via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Prioritize:
  • IR spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and methylthio (C-S, ~650 cm⁻¹) groups. Compare with NIST reference spectra for validation .
  • ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., para-substitution) and sulfur-linked methyl groups (δ ~2.5 ppm for SCH₃).
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) and fragmentation patterns.

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Based on safety data for structurally similar chlorinated benzophenones:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Storage : Keep in airtight containers away from light and moisture. Label with hazard codes H315 (skin irritation) and H319 (eye irritation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for halogenated benzophenone derivatives?

  • Methodological Answer : Polymorphic phase transitions (e.g., ethyl group rotation in triethyl-substituted analogs) may cause data discrepancies . Strategies include:
  • Variable-temperature XRD : Capture structural changes at different thermal states (e.g., cooling to 166 K to observe phase transitions).
  • DFT calculations : Compare experimental vs. simulated crystal packing to validate polymorph stability.
  • Synchrotron radiation : Enhance resolution for ambiguous electron density maps.

Q. What strategies are effective in studying the photostability of this compound?

  • Methodological Answer : Design experiments to assess degradation under UV/visible light:
  • Accelerated aging : Expose samples to controlled UV radiation (e.g., 365 nm) and monitor via HPLC for degradation products.
  • Radical trapping : Use scavengers like TEMPO to identify reactive oxygen species involvement.
  • Quantum yield calculations : Measure photodegradation efficiency using actinometry .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : Combine:
  • DFT-based electrostatic potential maps : Identify electron-deficient aromatic rings prone to NAS.
  • Transition state modeling : Simulate energy barriers for substitution at chloro vs. methylthio sites.
  • Experimental validation : Compare predicted reaction pathways with kinetic studies (e.g., monitoring substituent displacement via ¹H NMR).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-4'-(methylthio)benzophenone
Reactant of Route 2
Reactant of Route 2
4-Chloro-4'-(methylthio)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.